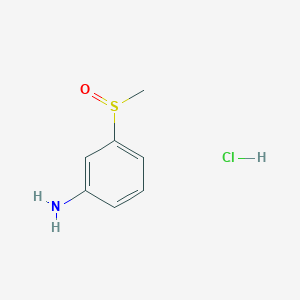

3-Methanesulfinylaniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methanesulfinylaniline hydrochloride is an organic compound with the molecular formula C7H10ClNOS . It has gained attention due to its potential applications in various fields.

Synthesis Analysis

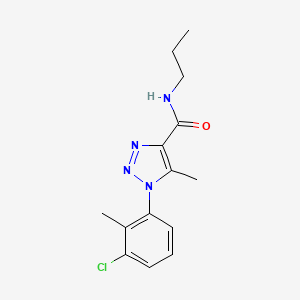

The synthesis of aniline-based compounds like this compound has been achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . The molecular weight of this compound is 191.67.Applications De Recherche Scientifique

Chemical Reactions and Oxidation Processes :

- Methanesulfinic acid, a compound related to 3-Methanesulfinylaniline hydrochloride, reacts with hydroxyl radicals, forming methanesulfonyl radicals. This reaction is significant in radiolysis studies and contributes to our understanding of chemical reaction mechanisms involving sulfur-containing compounds (Flyunt et al., 2001).

- Another study on methanesulfinic acid demonstrates its interaction with OH radicals, leading to the formation of CH3SO2 radicals. This research is crucial for comprehending the autoxidation processes of sulfinic acids, which has broader implications in environmental chemistry and atmospheric studies (Sehested & Holcman, 1996).

Biochemical and Biological Applications :

- Research on methanethiolate adsorption on Au(111) surfaces at a single-molecule level using scanning tunneling microscopy and density functional theory provides insights into the molecular interactions of sulfur-containing compounds, which are chemically similar to this compound. This knowledge is vital for surface science and nanotechnology (Maksymovych et al., 2006).

- Another study investigates the microbial metabolism of methanesulfonic acid, which is structurally related to this compound. This research is significant in understanding the biogeochemical cycling of sulfur and the environmental fate of sulfur-containing compounds (Kelly & Murrell, 1999).

Industrial and Catalytic Applications :

- The use of methanesulfonic acid as a catalyst for the production of linear alkylbenzenes highlights the potential for using sulfur-containing catalysts in industrial chemical processes. Such research can inform the development of more efficient and environmentally friendly catalytic methods, which could be relevant for compounds like this compound (Luong et al., 2004).

- The catalytic conversion of methane to more useful chemicals and fuels, using catalysts like methane monooxygenase, demonstrates the potential of sulfur-containing compounds in enhancing chemical transformations, a field where this compound might find application (Lunsford, 2000).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methylsulfinylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.ClH/c1-10(9)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHCBWYKOFTIPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC(=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2983233.png)

![tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate](/img/structure/B2983235.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2983238.png)

![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)

![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2983242.png)

![Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B2983243.png)

![1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)

![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)

![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)